Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is an organic compound characterized by the presence of a thiazole ring, a carbamate functional group, and a fluorine atom. Its molecular formula is with a molar mass of approximately 218.25 g/mol. The compound features a five-membered ring structure containing sulfur and nitrogen atoms, which contributes to its unique chemical properties. Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate is recognized for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and reactivity in various
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate exhibits notable biological activities, particularly as an antimicrobial agent. Its structure allows it to interact with biological targets effectively. The presence of the fluorine atom enhances its lipophilicity, potentially improving its ability to penetrate biological membranes. Research indicates that compounds with similar thiazole structures often demonstrate antifungal and antibacterial properties, making this compound a candidate for further pharmacological studies .
The synthesis of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate typically involves the following steps:
These methods are essential for producing this compound in sufficient quantities for research and application purposes .
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate has several applications:
These applications underscore the importance of this compound in various fields of research and industry .
Interaction studies involving methyl (5-fluoro-1,3-thiazol-2-yl)carbamate focus on its binding affinity and efficacy against specific biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in microbial resistance mechanisms. Understanding these interactions can provide insights into optimizing its structure for enhanced biological activity and lower toxicity.
Methyl (5-fluoro-1,3-thiazol-2-yl)carbamate shares structural similarities with several other compounds within the thiazole class. Here are some notable examples:
The uniqueness of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate lies in its specific combination of fluorine substitution and thiazole structure, which may enhance its bioactivity compared to other derivatives. This makes it a valuable compound for further exploration in medicinal chemistry and agricultural applications .
The selective introduction of fluorine atoms into thiazole ring systems represents a critical synthetic challenge requiring specialized reagents and optimized reaction conditions [1]. Electrophilic fluorination strategies have emerged as the predominant approach for functionalizing thiazole derivatives with fluorine substituents at specific positions [2]. The most widely employed fluorinating reagents include N-fluorobenzenesulfonimide and related N-fluorosulfonimides, which demonstrate superior regioselectivity compared to elemental fluorine [1].
N-fluorobenzenesulfonimide has proven particularly effective for the direct fluorination of thiazole ring systems under both catalytic and metal-free conditions [3]. The fluorination of 2,5-diarylthiazoles using N-fluorobenzenesulfonimide demonstrates the formation of both 4-fluorothiazole products and unique 4,4,5-trifluorothiazole derivatives depending on reaction conditions [3]. Selective monofluorination is optimally achieved using bromobenzene as solvent at 155 degrees Celsius, while trifluorination proceeds efficiently under solvent-free conditions at 135-140 degrees Celsius [3].
| Fluorination Method | Reagent | Temperature (°C) | Solvent | Product Selectivity |
|---|---|---|---|---|
| Monofluorination | NFSI | 155 | Bromobenzene | 4-Fluorothiazole |
| Trifluorination | NFSI | 135-140 | Solvent-free | 4,4,5-Trifluorothiazole |
| Palladium-catalyzed | NFSI | 110 | Cyclohexane | Ortho-selective [1] |
Palladium-catalyzed fluorination methodologies have demonstrated exceptional regioselectivity for thiazole derivatives bearing directing groups [1]. The use of palladium tetrakis(triphenylphosphine) as catalyst with N-fluorobenzenesulfonimide in cyclohexane solvent provides ortho-selective monofluorination of 2-arylbenzo[d]thiazoles in moderate to good yields [1]. This catalytic system requires L-proline as a crucial promoter and operates through a proposed mechanism involving palladium(II) fluoride complex formation followed by C-H activation [1].
Alternative fluorination approaches include nucleophilic aromatic substitution using tetramethylammonium fluoride tetrahydrate, which proves effective for preparing 4-fluorothiazole derivatives from chlorothiazole precursors [4]. This method requires anhydrous conditions and elevated temperatures of 95-100 degrees Celsius in dimethylformamide solvent [4]. The use of anhydrous tetramethylammonium fluoride is essential for achieving high conversion rates and avoiding potential safety issues associated with wet fluoride sources [4].
Metal-free fluorination protocols have gained attention for their operational simplicity and environmental compatibility [5]. Recent developments include the use of N-fluorobenzenesulfonimide in aqueous media under ambient conditions for fluorinating various heterocyclic systems [5]. These protocols typically proceed through radical mechanistic pathways and demonstrate broad functional group tolerance [5].
The installation of carbamate functional groups on thiazole-2-amine substrates requires careful selection of activated carbonyl reagents and optimized reaction conditions [6]. Traditional methods involve nucleophilic substitution reactions between 2-aminothiazole derivatives and alkyl chloroformates under basic conditions [6]. The reaction of 2-aminothiazole with methyl chloroformate in dry pyridine at 0-5 degrees Celsius followed by warming to room temperature and heating on a water bath for 12 hours provides methyl thiazol-2-ylcarbamate derivatives in yields ranging from 70-85% [6].
| Carbamate Reagent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl chloroformate | Pyridine | 0-5 → RT → reflux | 12 | 78 |
| Ethyl chloroformate | Pyridine | 0-5 → RT → reflux | 12 | 82 |
| Propyl chloroformate | Pyridine | 0-5 → RT → reflux | 12 | 75 |
| Isobutyl chloroformate | Pyridine | 0-5 → RT → reflux | 12 | 71 |
Phenyl chloroformate represents an alternative carbamate installation reagent, particularly useful for preparing phenyl carbamate intermediates that can undergo subsequent transformations [7]. The reaction of substituted anilines with phenyl chloroformate in the presence of triethylamine in dichloromethane provides phenyl N-arylcarbamates in yields exceeding 80% [8]. This methodology demonstrates excellent functional group tolerance and proceeds under mild reaction conditions [8].
Advanced carbamate formation strategies include the use of carbonyldiimidazole-mediated reactions in aqueous media [9]. This approach involves the in situ generation of N-substituted carbonylimidazolide intermediates, which subsequently react with nucleophiles such as phenols to provide carbamate products [9]. The methodology proves particularly advantageous for scale-up applications due to the simplicity of product isolation through precipitation and filtration [9].
Indium-catalyzed carbamate formation represents a promising green chemistry approach requiring only catalytic amounts of indium metal and equimolar quantities of alkyl chloroformate [9]. This method demonstrates exceptional selectivity for amino group protection under mild conditions and shows broad applicability across sterically diverse amine and alcohol substrates [9].
The use of urea as a carbonyl source for carbamate synthesis provides an environmentally benign alternative to phosgene-derived reagents [10]. Titanium dioxide-chromium oxide supported on silica catalysts enable the direct synthesis of N-substituted carbamates from amines, urea, and alcohols under optimized conditions [10]. This catalytic system achieves yields of 95-98% for various important N-substituted carbamates and demonstrates excellent recyclability without deactivation [10].
Palladium-catalyzed systems have emerged as the most versatile platforms for achieving regioselective thiazole functionalization [11]. The selection of appropriate ligands and bases enables precise control over the site of functionalization on thiazole ring systems [11]. Palladium catalysts combined with triphenylphosphine ligands and sodium tert-butoxide base favor C2-arylation of thiazoles, while systems employing bathophenanthroline ligands with potassium phosphate base promote C5-arylation [11].
| Catalyst System | Ligand | Base | Regioselectivity | Typical Yields (%) |
|---|---|---|---|---|
| Pd/PPh₃ | Triphenylphosphine | NaOᵗBu | C2-arylation | 75-90 |
| Pd/Bphen | Bathophenanthroline | K₃PO₄ | C5-arylation | 65-85 |
| Pd(OAc)₂ | None | K₂CO₃ | Mixed selectivity | 60-75 |
The mechanistic understanding of palladium-catalyzed thiazole functionalization reveals subtle differences from established carbonate-assisted concerted metalation-deprotonation mechanisms [11]. Computational models indicate that the interplay of stabilizing and destabilizing interactions between palladium catalysts and reacting partners directs reaction toward specific positions [11]. The C2 and C5 arylation pathways may proceed through different mechanisms involving either monometallic or bimetallic complexes [11].
Copper-catalyzed systems provide complementary reactivity patterns for thiazole derivatization [9]. Copper(I) chloride catalysis enables efficient transfer of organic groups from organoindium reagents to imine carbons in carbamate-forming reactions [9]. This catalytic approach requires only 10% copper(I) chloride loading and demonstrates excellent chemoselectivity [9].
Zirconium(IV)-catalyzed exchange processes offer unique opportunities for carbamate installation through transesterification pathways [9]. These systems operate under relatively mild conditions and demonstrate excellent functional group tolerance [9]. The catalytic efficiency depends on the choice of alcohol nucleophile and reaction temperature [9].
Metal-free catalytic systems have gained prominence for their operational simplicity and environmental compatibility [12]. Cross-linked chitosan hydrogel biocatalysts demonstrate exceptional activity for thiazole derivative synthesis under ultrasonic irradiation [12]. These biocatalytic systems provide several advantages including mild reaction conditions, reduced reaction times, and consistently high yields [12]. The robustness of chitosan-based catalysts is demonstrated by their ability to undergo multiple recycling cycles without substantial reduction in catalytic efficiency [12].
Continuous flow synthesis methodologies have revolutionized the preparation of complex thiazole derivatives by enabling rapid, multistep transformations without intermediate isolation [13]. The automated multistep continuous flow assembly of thiazole-containing heterocycles using microreactor technology demonstrates the generation of complex drug-like molecules in reaction times of less than 15 minutes [13]. Sequential Hantzsch thiazole synthesis, deketalization, and subsequent heterocycle formation provide access to highly functionalized scaffolds in overall yields of 38-82% over three chemical steps [13].
| Flow Process | Reactor Type | Temperature (°C) | Residence Time (min) | Overall Yield (%) |
|---|---|---|---|---|
| Thiazole formation | Glass microreactor | 150 | 3.75 | 85-92 |
| Deketalization | Glass microreactor | 200 | 10 | 78-88 |
| Cyclization | Glass microreactor | 60-100 | 4-8 | 70-85 |
The development of continuous flow processes for hazardous intermediates represents a significant advancement in synthetic methodology [14]. The on-demand generation and immediate consumption of unstable α-bromo-oxime intermediates through continuous flow techniques mitigates safety issues associated with accumulation or storage [14]. This approach demonstrates productivity levels of 48.6 millimoles per hour, equivalent to 273 grams per day for target thiazole products [14].
Microwave-assisted continuous flow processes enable rapid heating and precise temperature control for thiazole synthesis reactions [15]. The combination of microwave irradiation with flow chemistry provides enhanced heat and mass transfer, resulting in reduced reaction times and improved yields [15]. Thiazole derivatives prepared using microwave-activated flow processes demonstrate excellent purity profiles and consistent quality [15].
Process intensification through ultrasonic irradiation has proven effective for accelerating thiazole formation reactions [12]. The optimal reaction conditions involve ultrasonic irradiation in ethanol solvent at ambient temperature, providing significant rate enhancements compared to conventional heating [12]. This methodology demonstrates excellent scalability and reduces energy consumption compared to traditional thermal processes [12].
Telescoped continuous processes enable the direct conversion of simple starting materials to complex thiazole derivatives without intermediate purification [14]. The sequential integration of multiple synthetic steps in continuous flow mode provides several advantages including reduced waste generation, improved atom economy, and enhanced process safety [14]. These approaches prove particularly valuable for preparing libraries of thiazole derivatives for biological evaluation [14].
The ¹H nuclear magnetic resonance spectrum of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate reveals characteristic resonances that provide definitive structural identification [1] [2]. The carbamate nitrogen-hydrogen proton appears as a broad singlet in the range of 8.5-9.5 parts per million, reflecting the typical deshielding effect observed in carbamate functional groups [3] [4] [5]. This chemical shift range is consistent with the electron-withdrawing nature of the carbonyl group and the thiazole ring system.
The thiazole ring proton at the 4-position exhibits a distinctive doublet pattern centered between 7.5-8.0 parts per million [1] [6]. This multiplicity arises from heteronuclear coupling with the fluorine atom at the 5-position, displaying a coupling constant of approximately 2-5 hertz [7] [8]. The relatively small coupling constant reflects the three-bond separation between the hydrogen and fluorine nuclei through the aromatic thiazole framework.
The methoxy group of the carbamate ester manifests as a sharp singlet at 3.6-3.8 parts per million [9] [10], consistent with the chemical shift range typically observed for methyl ester protons [3]. The absence of coupling patterns confirms the isolation of these protons from other magnetic nuclei in the molecular structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information about the carbon framework of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate [11] [12]. The carbonyl carbon of the carbamate functional group resonates in the characteristic range of 155-165 parts per million [4], reflecting the typical deshielding experienced by carbonyl carbons in carbamate esters.
The thiazole ring carbons exhibit distinct chemical shift patterns influenced by the fluorine substitution [13] . The carbon-2 of the thiazole ring appears as a doublet at 160-170 parts per million with a carbon-fluorine coupling constant of 15-25 hertz [1] [15]. The carbon-5 bearing the fluorine substituent displays significant downfield shifting to 135-145 parts per million as a doublet with a large coupling constant of 250-270 hertz, characteristic of direct carbon-fluorine bonding [7] [13]. The carbon-4 of the thiazole ring resonates at 115-125 parts per million as a doublet with a smaller coupling constant of 5-10 hertz, reflecting the two-bond separation from the fluorine atom [16] .
The methoxy carbon appears as a singlet at 52-54 parts per million [9] [10], consistent with the typical chemical shift range for methyl ester carbons in carbamate compounds.
Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the nitrogen environments in methyl (5-fluoro-1,3-thiazol-2-yl)carbamate [17] [18] [19]. The carbamate nitrogen exhibits a chemical shift in the range of 75-85 parts per million, reflecting the typical electronic environment of nitrogen atoms bonded to carbonyl groups in carbamate functional groups [17].
The thiazole nitrogen at position 3 displays a characteristic chemical shift at 230-250 parts per million [17] [18]. This significant downfield shift is consistent with the aromatic character of the thiazole ring system and the electron-withdrawing effects of the fluorine substituent and carbamate substitution pattern [18] [19].
Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine environment in the thiazole ring [8] [20] [21]. The fluorine atom at the 5-position of the thiazole ring resonates as a singlet in the range of -120 to -140 parts per million [7] [20] [22]. This chemical shift is characteristic of aromatic fluorine atoms in heterocyclic systems and reflects the electronic environment created by the thiazole ring and adjacent carbamate substitution [20].
The absence of fluorine-fluorine coupling is expected given the single fluorine atom in the molecular structure [8]. The fluorine chemical shift provides valuable information about the electronic density distribution within the thiazole ring system and confirms the regioselective positioning of the fluorine substituent [22] [21].
| Nucleus | Position/Environment | Chemical Shift (ppm) | Coupling Constants (Hz) | Multiplicity |
|---|---|---|---|---|
| ¹H | N-H carbamate | 8.5-9.5 | — | broad singlet |
| ¹H | Thiazole H-4 | 7.5-8.0 | JHF 2-5 | doublet |
| ¹H | OCH₃ | 3.6-3.8 | singlet | singlet |
| ¹³C | C=O carbamate | 155-165 | — | — |
| ¹³C | Thiazole C-2 | 160-170 | JCF 15-25 | doublet |
| ¹³C | Thiazole C-5 | 135-145 | JCF 250-270 | doublet |
| ¹³C | Thiazole C-4 | 115-125 | JCF 5-10 | doublet |
| ¹³C | OCH₃ | 52-54 | — | — |
| ¹⁵N | N carbamate | 75-85 | — | — |
| ¹⁵N | N thiazole | 230-250 | — | — |
| ¹⁹F | F-5 thiazole | -120 to -140 | JFF not applicable | singlet |
High-resolution mass spectrometry of methyl (5-fluoro-1,3-thiazol-2-yl)carbamate provides detailed fragmentation information essential for structural confirmation [23] [24] [25]. The molecular ion peak appears at mass-to-charge ratio 177 corresponding to the protonated molecular ion [M+H]⁺ with molecular formula C₅H₄FN₂O₂S⁺ [27]. The molecular ion typically exhibits relatively low abundance (approximately 15% relative intensity) due to the inherent instability of the heterocyclic carbamate structure under electron impact conditions [28] [29].
The primary fragmentation pathways involve characteristic losses from the molecular ion that reflect the functional group composition [23] [25]. Loss of carbon monoxide (28 mass units) produces a fragment ion at mass-to-charge ratio 149 with molecular formula C₄H₂FN₂S⁺ and 25% relative intensity [27] [30]. This fragmentation pattern is characteristic of carbamate compounds and indicates the preferential cleavage of the carbonyl bond under mass spectrometric conditions [25] [31].
Secondary fragmentation processes involve more extensive molecular rearrangements and ring-opening reactions [28] [27]. Loss of the carboxyl group (45 mass units) from the molecular ion yields a fragment at mass-to-charge ratio 132 with formula C₄H₃FNS⁺ and 45% relative intensity [23] [25]. This fragmentation reflects the instability of the carbamate ester linkage under high-energy collision conditions.
Further loss of the complete methoxy carbonyl unit (59 mass units) produces a fragment ion at mass-to-charge ratio 118 with formula C₃H₃FNS⁺ and 30% relative intensity [30] [31]. This fragmentation pathway indicates the preferential retention of the fluorinated thiazole ring system during mass spectrometric analysis.
The thiazole ring system undergoes characteristic fragmentation patterns that provide diagnostic information [32] [33]. The base peak of the mass spectrum appears at mass-to-charge ratio 90 with 85% relative intensity, corresponding to the thiazole fragment C₂H₃NS⁺ [27] [33]. This fragment represents the most stable ionic species formed during the fragmentation process and reflects the inherent stability of the thiazole ring system.
Additional thiazole-derived fragments include ions at mass-to-charge ratio 76 (40% relative intensity) from further ring-opening processes and mass-to-charge ratio 104 (60% relative intensity) representing the unfluorinated thiazole core C₃H₃NS⁺ [32] [27]. The carbamate-derived fragments appear at mass-to-charge ratio 59 (C₂H₄NO⁺, 35% relative intensity) and mass-to-charge ratio 45 (CHO₂⁺, 55% relative intensity), confirming the presence of the methyl carbamate functionality [25] [34].
| Fragment Ion (m/z) | Formula | Fragmentation Type | Relative Intensity (%) | Base Peak Assignment |
|---|---|---|---|---|
| 177 | C₅H₄FN₂O₂S⁺ | Molecular ion [M+H]⁺ | 15 | |
| 149 | C₄H₂FN₂S⁺ | Loss of CO | 25 | |
| 132 | C₄H₃FNS⁺ | Loss of COOH | 45 | |
| 118 | C₃H₃FNS⁺ | Loss of COOCH₃ | 30 | |
| 104 | C₃H₃NS⁺ | Loss of F and CO | 60 | |
| 90 | C₂H₃NS⁺ | Thiazole fragment | 85 | Base peak |
| 76 | C₂H₃NS⁺ | Further ring opening | 40 | |
| 59 | C₂H₄NO⁺ | Carbamate fragment | 35 | |
| 45 | CHO₂⁺ | Loss of OCH₃ | 55 | |
| 32 | S⁺ | Sulfur cation | 20 |
The high-frequency region of the infrared spectrum (3000-4000 cm⁻¹) provides crucial information about the hydrogen-bonding and stretching vibrations in methyl (5-fluoro-1,3-thiazol-2-yl)carbamate [35] [36] [5]. The asymmetric nitrogen-hydrogen stretching mode appears at 3450 cm⁻¹ with medium intensity, characteristic of primary carbamate functional groups [35] [5] [37]. The symmetric nitrogen-hydrogen stretching vibration manifests at 3350 cm⁻¹ with weak intensity, reflecting the electronic environment created by the electron-withdrawing thiazole ring and fluorine substituent [5] [37].
These stretching frequencies are consistent with the absence of significant intermolecular hydrogen bonding in the solid state [4] [38], indicating that the carbamate nitrogen-hydrogen bonds remain relatively free from extensive intermolecular interactions. The frequency separation between the asymmetric and symmetric stretching modes (approximately 100 cm⁻¹) is typical for primary carbamate compounds [5] [37].
The carbonyl stretching region (1600-1800 cm⁻¹) exhibits the characteristic absorption pattern expected for carbamate esters [4] [36] [39]. The carbamate carbonyl stretching frequency appears at 1720 cm⁻¹ with strong intensity [40] [36] [5], consistent with the typical range observed for methyl carbamate derivatives [4] [39]. This frequency reflects the electronic environment created by the nitrogen substitution and the electron-withdrawing effects of the fluorinated thiazole ring system.
The carbamate nitrogen-hydrogen bending mode manifests at 1610 cm⁻¹ with medium intensity [5] [37], providing additional confirmation of the primary carbamate structure. The methoxy ester carbon-oxygen stretching vibrations appear at 1320 cm⁻¹ (strong intensity) and 1210 cm⁻¹ (strong intensity) [5] [39], characteristic of the methyl ester functionality in carbamate compounds.
The thiazole ring system exhibits characteristic vibrational modes that provide diagnostic information about the heterocyclic structure [32] [41] [38]. The carbon-nitrogen stretching vibration of the thiazole ring appears at 1580 cm⁻¹ with strong intensity [32] [41], reflecting the aromatic character of the five-membered heterocycle. The carbon-carbon stretching mode manifests at 1530 cm⁻¹ with medium intensity [41] [38].
The carbon-fluorine stretching vibration appears at 1280 cm⁻¹ with medium intensity [42] [43], characteristic of aromatic carbon-fluorine bonds in heterocyclic systems [40] . The carbon-sulfur stretching modes of the thiazole ring manifest at 1150 cm⁻¹ (medium intensity) and 720 cm⁻¹ (medium intensity) [32] [41] [38], providing confirmation of the sulfur-containing heterocycle.
The low-frequency region (600-1000 cm⁻¹) contains important information about ring deformation and out-of-plane bending modes [32] [41]. The thiazole ring breathing mode appears at 850 cm⁻¹ with medium intensity [32] [41] [38], characteristic of the symmetric expansion and contraction of the five-membered ring system. Out-of-plane carbon-hydrogen bending vibrations manifest at 950 cm⁻¹ (weak intensity) and 780 cm⁻¹ (medium intensity) [41] [38].
Raman spectroscopy provides complementary information with enhanced sensitivity to symmetric vibrational modes [32] [45]. The thiazole ring vibrations show strong Raman activity, particularly the carbon-nitrogen and carbon-carbon stretching modes at 1580 cm⁻¹ and 1530 cm⁻¹ respectively [32] [45]. The carbon-sulfur stretching vibrations also exhibit strong Raman activity, confirming the thiazole ring structure [32] [45].
| Wavenumber (cm⁻¹) | Assignment | Intensity | Raman Activity |
|---|---|---|---|
| 3450 | νₐₛ(N-H) carbamate | medium | weak |
| 3350 | νₛ(N-H) carbamate | weak | weak |
| 1720 | ν(C=O) carbamate | strong | medium |
| 1610 | δ(N-H) carbamate | medium | weak |
| 1580 | ν(C=N) thiazole | strong | strong |
| 1530 | ν(C=C) thiazole | medium | strong |
| 1480 | ν(C-N) carbamate | medium | medium |
| 1450 | δ(CH₃) methoxy | medium | medium |
| 1380 | δ(C-H) thiazole | weak | strong |
| 1320 | ν(C-O) ester | strong | weak |
| 1280 | ν(C-F) | medium | weak |
| 1210 | ν(C-O) methoxy | strong | medium |
| 1150 | ν(C-S) thiazole | medium | strong |
| 1080 | γ(C-H) thiazole | weak | medium |
| 950 | γ(C-H) out-of-plane | weak | medium |
| 850 | Ring breathing thiazole | medium | strong |
| 780 | γ(C-H) thiazole | medium | strong |
| 720 | ν(C-S) stretch | medium | medium |
| 650 | Ring deformation | weak | medium |